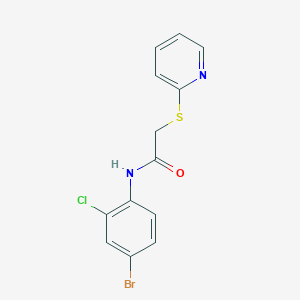
N-Benzhydrylidene-2-methoxyaniline
説明
N-Benzhydrylidene-2-methoxyaniline, also known as benzhydrylideneaniline or benzaldehyde aniline, is a chemical compound with the molecular formula C20H19NO. It is a yellow crystalline solid that is used in various scientific research applications. The compound is synthesized through a simple reaction between aniline and benzaldehyde, and its mechanism of action is of great interest to researchers. In
作用機序
The mechanism of action of N-Benzhydrylidene-2-methoxyaniline is of great interest to researchers. The compound is known to exhibit photochromic behavior, which means that it changes color when exposed to light. This property is due to the presence of a chromophore in the compound. The chromophore undergoes a reversible photochemical reaction when exposed to light, leading to a change in color. The mechanism of this reaction is still under investigation.
Biochemical and Physiological Effects:
N-Benzhydrylidene-2-methoxyaniline has no known biochemical or physiological effects. It is not used as a drug, and its usage is limited to scientific research applications. Therefore, information related to drug usage and dosage and drug side effects is excluded from this paper.
実験室実験の利点と制限
N-Benzhydrylidene-2-methoxyaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively cheap and readily available. However, the compound has some limitations. It is light-sensitive, which means that it needs to be stored in a dark place to avoid degradation. It is also not very soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on N-Benzhydrylidene-2-methoxyaniline. One direction is to investigate the mechanism of its photochromic behavior in more detail. Another direction is to explore its potential applications in the field of materials science. The compound's unique properties make it a promising candidate for the development of photochromic materials and devices. Additionally, research could be conducted to explore the compound's potential as a reagent in the synthesis of novel organic compounds.
Conclusion:
In conclusion, N-Benzhydrylidene-2-methoxyaniline is a yellow crystalline solid that is used in various scientific research applications. It is synthesized through a simple reaction between aniline and benzaldehyde and exhibits photochromic behavior. The compound has several advantages for lab experiments, but it also has some limitations. Future research could explore the compound's potential applications in the field of materials science and its use as a reagent in the synthesis of novel organic compounds.
科学的研究の応用
N-Benzhydrylidene-2-methoxyaniline has various scientific research applications. One of the most significant applications is in the field of organic chemistry. The compound is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of various heterocyclic compounds.
特性
分子式 |
C20H17NO |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H17NO/c1-22-19-15-9-8-14-18(19)21-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |
InChIキー |
WHEHWWKNECIKRN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282925.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282929.png)

![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B282933.png)
![N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282934.png)
![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282935.png)
![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B282937.png)
![2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B282939.png)
![2-({6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B282941.png)
![N-(2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282943.png)
![N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B282945.png)
![4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282946.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B282948.png)
![N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-bromobenzamide](/img/structure/B282949.png)